molecular formula C6H12O5 B14160613 D-rhamnopyranose CAS No. 45864-36-6

D-rhamnopyranose

Cat. No.: B14160613
CAS No.: 45864-36-6
M. Wt: 164.16 g/mol
InChI Key: SHZGCJCMOBCMKK-QTVWNMPRSA-N
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Description

Overview of Deoxy Sugars in Biological Systems

Deoxy sugars are a class of carbohydrates where a hydroxyl group has been replaced by a hydrogen atom. wikipedia.org This seemingly small modification results in significant alterations to the sugar's chemical and biological properties. ontosight.ai Deoxy sugars are integral components of a wide array of biomolecules and are involved in numerous biological processes. rsc.org They are found in various natural products, including antibiotics and other therapeutic agents, where their presence is often crucial for biological activity. rsc.orgnih.gov

These sugars play roles in molecular recognition, such as adhesion to receptors, and can influence the efficacy of bioactive compounds. rsc.org In bacteria, deoxy sugars are key components of cell surface structures like lipopolysaccharides (LPS). portlandpress.com The study of deoxy sugars is also vital for understanding and developing inhibitors for enzymes like glycosidases and glycosyltransferases, which are involved in the synthesis and modification of complex carbohydrates. rsc.org

Configurational Distinction of D-Rhamnopyranose

Rhamnose, in its pyranose (six-membered ring) form, is a 6-deoxyhexose, meaning it lacks a hydroxyl group at the sixth carbon. wikipedia.org What makes rhamnose particularly interesting is that it predominantly occurs in nature as L-rhamnose (6-deoxy-L-mannose). wikipedia.orghmdb.ca This is an exception to the general rule, as most naturally occurring sugars are in the D-configuration. wikipedia.orghmdb.ca

However, this compound (6-deoxy-D-mannose) is also found in nature, albeit less commonly. wikipedia.orgnih.govebi.ac.uk It has been identified as a component of the lipopolysaccharides in certain species of bacteria, such as those belonging to the genus Pseudomonas. portlandpress.comresearchgate.net The distinction between the D- and L-forms lies in the stereochemistry of the molecule. This compound is the enantiomer of the more common L-rhamnopyranose. nih.gov This difference in spatial arrangement of atoms has significant implications for its biological recognition and function.

The biosynthesis of D-rhamnose also differs from that of L-rhamnose. D-rhamnose is synthesized as GDP-α-D-rhamnose from the precursor GDP-D-mannose through the action of two key enzymes: GDP-mannose-4,6-dehydratase (GMD) and GDP-6-deoxy-D-lyxo-hexos-4-ulose-4-reductase (RMD). portlandpress.comnih.gov In contrast, L-rhamnose is typically synthesized as dTDP-L-rhamnose or UDP-L-rhamnose. portlandpress.com

Table 1: Comparison of D-Rhamnose and L-Rhamnose

FeatureD-RhamnoseL-Rhamnose
Full Name 6-deoxy-D-mannose6-deoxy-L-mannose
Natural Abundance Less common, found in some bacteria (e.g., Pseudomonas) portlandpress.comresearchgate.netMore common, widespread in plants and bacteria portlandpress.comwikipedia.org
Biosynthetic Precursor GDP-D-mannose portlandpress.comnih.govdTDP-D-glucose or UDP-D-glucose portlandpress.comnih.gov
Activated Form GDP-α-D-rhamnose portlandpress.comdTDP-β-L-rhamnose or UDP-β-L-rhamnose portlandpress.com

Significance of this compound in Carbohydrate Chemistry and Glycobiology

The presence of this compound in the surface polysaccharides of pathogenic bacteria makes it a molecule of great interest in glycobiology and medicinal chemistry. researchgate.net These bacterial polysaccharides are often involved in pathogenesis, making the enzymes responsible for their synthesis potential targets for the development of new antibacterial agents. portlandpress.com Since rhamnose is absent in humans, targeting its biosynthetic pathways offers a promising strategy for selective drug design. portlandpress.com

In carbohydrate chemistry, the synthesis of D-rhamnose and its derivatives is an active area of research. researchgate.net These synthetic efforts are crucial for obtaining sufficient quantities of D-rhamnose for biological studies and for creating modified versions of the sugar to probe its interactions with enzymes and receptors. researchgate.net The development of efficient synthetic routes, for instance from D-mannose, allows for the creation of building blocks for the assembly of complex oligosaccharides. researchgate.net These synthetic oligosaccharides are invaluable tools for studying the biological roles of D-rhamnose-containing glycans and for the development of carbohydrate-based vaccines. researchgate.net

Furthermore, the unique chemical properties of this compound and its derivatives are utilized in various chemical syntheses. For example, protected forms of rhamnopyranose serve as important intermediates in the synthesis of complex carbohydrates and glycoconjugates. ontosight.ai The ability to distinguish between D- and L-rhamnose in complex structures using techniques like NMR spectroscopy is also a significant area of research, aiding in the structural elucidation of natural products. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

45864-36-6

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(3S,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6?/m1/s1

InChI Key

SHZGCJCMOBCMKK-QTVWNMPRSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O

Origin of Product

United States

Biosynthetic Pathways and Enzymology of D Rhamnopyranose

Nucleotide-Activated D-Rhamnopyranose Precursors

The primary nucleotide-activated precursor for this compound biosynthesis is GDP-D-rhamnose. portlandpress.commdpi.com Its synthesis is a key branch point in the metabolism of several deoxyhexoses. nih.gov

Guanosine (B1672433) Diphosphate-D-Rhamnose (GDP-D-Rha) Pathway

The synthesis of GDP-D-rhamnose is accomplished through the coordinated action of two principal enzymes that convert GDP-D-mannose into the final product. nih.govnih.gov This pathway has been identified in various bacteria, including Pseudomonas aeruginosa and Aneurinibacillus thermoaerophilus. nih.govasm.org

The biosynthetic journey to GDP-D-rhamnose begins with the nucleotide sugar GDP-D-mannose. nih.govnih.gov This starting material is a central metabolite in prokaryotic and eukaryotic cells, serving as a precursor for various glycosylation pathways. The conversion of GDP-D-mannose is the committed step in the formation of GDP-D-rhamnose. nih.govnih.gov

The first enzymatic step is catalyzed by GDP-D-mannose-4,6-dehydratase (GMD). nih.govnih.gov This enzyme facilitates the dehydration of GDP-D-mannose to produce the intermediate, GDP-6-deoxy-D-lyxo-hexos-4-ulose. nih.govmdpi.com The reaction mechanism involves an oxidation at C4, followed by dehydration and then reduction at C6, a process mediated by a tightly bound NAD(P)+ cofactor. nih.govnih.gov GMD belongs to the short-chain dehydrogenase/reductase (SDR) family of enzymes. mdpi.comnih.gov

The proposed mechanism for GMD involves three main steps:

Oxidation: The NADP+ cofactor abstracts a hydride from the C4 carbon of the mannose ring, creating a 4-keto intermediate. nih.gov

Dehydration: This is followed by the elimination of a water molecule from C5 and C6. ebi.ac.uk

Reduction: Finally, a hydride is transferred from NADPH to C6, yielding GDP-4-keto-6-deoxy-D-mannose. ebi.ac.uk

The second and final step in the pathway is the stereospecific reduction of the 4-keto group of the intermediate, GDP-6-deoxy-D-lyxo-hexos-4-ulose. nih.govnih.gov This reaction is catalyzed by GDP-6-deoxy-D-lyxo-hexos-4-ulose-4-reductase (RMD), which yields the final product, GDP-D-rhamnose. nih.govmdpi.com RMD is also a member of the SDR family and utilizes an NAD(P)H cofactor as an electron donor for the reduction. nih.govmdpi.com The RMD enzyme ensures the correct stereochemistry at the C4 position, defining the sugar as D-rhamnose. nih.gov

The enzymes of the GDP-D-rhamnose pathway exhibit a high degree of substrate specificity. For instance, GMD and RMD from the GDP-D-rhamnose pathway cannot catalyze the conversion of dTDP-4-keto-6-deoxy-D-glucose to dTDP-rhamnose, indicating strict specificity for the guanosine diphosphate-linked sugar. mdpi.com

Interestingly, some GMD enzymes, such as the one from Pseudomonas aeruginosa, have been shown to be bifunctional. nih.govnih.gov This means that in addition to their primary dehydratase activity, they can also catalyze the subsequent reduction of the keto-intermediate to form GDP-D-rhamnose, albeit at a much slower rate than the dedicated RMD enzyme. nih.gov This promiscuous reductase activity highlights the close evolutionary and structural relationship between GMD and RMD. nih.govnih.gov The structure of RMD from Aneurinibacillus thermoaerophilus is remarkably similar to that of P. aeruginosa GMD, which helps to explain this bifunctionality. nih.govnih.gov

Enzyme Functions in GDP-D-Rhamnose Biosynthesis

EnzymeFunctionSubstrateProduct
GDP-D-Mannose-4,6-Dehydratase (GMD)DehydrationGDP-D-MannoseGDP-4-keto-6-deoxy-D-Mannose
GDP-6-Deoxy-D-lyxo-Hexos-4-Ulose-4-Reductase (RMD)ReductionGDP-4-keto-6-deoxy-D-MannoseGDP-D-Rhamnose

Both GMD and RMD are dependent on nicotinamide (B372718) cofactors for their catalytic activity. nih.gov

GMD: The GMD-catalyzed dehydration reaction involves an internal oxidoreduction cycle where the NAD(P)+ cofactor is transiently reduced to NAD(P)H and then regenerated. nih.gov While the cofactor is tightly bound, some GMD enzymes can utilize either NADP+ or NAD+, though NADP(H) is often co-purified with the enzyme, indicating a preference. nih.govresearchgate.net

RMD: The RMD-catalyzed reduction requires an external source of the reduced cofactor, NAD(P)H, which is consumed during the reaction. nih.gov The enzyme from Aneurinibacillus thermoaerophilus can utilize both NADH and NADPH as the hydride donor. nih.gov For the reaction to proceed, the oxidized NAD(P)+ must be replaced by a reduced cofactor from the surrounding solution. nih.gov

Cofactor Requirements for GDP-D-Rhamnose Biosynthesis Enzymes

EnzymeCofactorRole of Cofactor
GDP-D-Mannose-4,6-Dehydratase (GMD)NAD(P)+Acts as a catalytic cofactor in the internal oxidoreduction reaction. nih.gov
GDP-6-Deoxy-D-lyxo-Hexos-4-Ulose-4-Reductase (RMD)NAD(P)HServes as an electron donor for the reduction of the keto-intermediate. nih.gov

Comparative Analysis with L-Rhamnopyranose Biosynthetic Routes

The biosynthesis of this compound is markedly different and simpler than that of L-rhamnopyranose. D-rhamnose is synthesized as guanosine diphosphate-α-D-rhamnose (GDP-D-rhamnose), whereas L-rhamnose is typically synthesized as deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose) or, in plants and fungi, as uridine (B1682114) diphosphate-L-rhamnose (UDP-L-rhamnose). biorxiv.orgnih.govresearchgate.net

The pathway to GDP-D-rhamnose begins with the precursor GDP-D-mannose and involves just two enzymatic steps. nih.govnih.govmdpi.com

Dehydration: GDP-D-mannose-4,6-dehydratase (GMD) catalyzes the conversion of GDP-D-mannose into the intermediate GDP-4-keto-6-deoxy-D-mannose. asm.orgnih.govmdpi.com

Reduction: GDP-6-deoxy-D-lyxo-hexos-4-ulose-4-reductase (RMD), also known as GDP-4-dehydro-6-deoxy-D-mannose reductase, performs a stereospecific reduction of the intermediate to produce the final product, GDP-D-rhamnose. asm.orgnih.govmdpi.com

In contrast, the most common route to L-rhamnose (the rml pathway) is a more complex, four-enzyme process starting from glucose-1-phosphate and dTTP. nih.govmdpi.comfrontiersin.org

Thymidylylation: Glucose-1-phosphate thymidylyltransferase (RmlA) creates dTDP-D-glucose. nih.govmdpi.comnih.gov

Dehydration: dTDP-D-glucose 4,6-dehydratase (RmlB) converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. nih.govmdpi.comnih.gov

Epimerization: dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC) catalyzes the epimerization of the intermediate to form dTDP-4-keto-L-rhamnose. nih.govmdpi.comnih.gov

Reduction: dTDP-4-keto-L-rhamnose reductase (RmlD) reduces the final intermediate to yield dTDP-L-rhamnose. nih.govmdpi.comnih.gov

A key distinction is the absence of an epimerization step in the D-rhamnose pathway, which is essential for the D- to L-configuration change in the L-rhamnose pathway. researchgate.net The enzymes of the GDP-D-rhamnose pathway also exhibit strict substrate specificity and cannot catalyze the conversion of intermediates from the dTDP-L-rhamnose pathway. nih.govresearchgate.net

FeatureThis compound PathwayL-Rhamnopyranose Pathway (rml)
Final ProductGDP-D-rhamnosedTDP-L-rhamnose
Initial SubstratesGDP-D-mannoseGlucose-1-phosphate & dTTP
Number of Enzymes2 (GMD, RMD)4 (RmlA, RmlB, RmlC, RmlD)
Key Reaction StepsDehydration, ReductionThymidylylation, Dehydration, Epimerization, Reduction
Epimerization StepAbsentPresent (catalyzed by RmlC)

Genetic Organization and Regulation of this compound Biosynthesis

The genes encoding the enzymes for this compound biosynthesis are often found organized in biosynthetic gene clusters. nih.gov In Pseudomonas aeruginosa, the gmd and rmd genes are located within the O-antigen gene cluster responsible for producing the CPA, a D-rhamnose homopolymer. asm.orgnih.gov This co-localization of genes is a strong indicator of their related function in a specific biological process. biorxiv.org

The biosynthesis of GDP-D-rhamnose appears to be regulated by feedback inhibition. nih.gov In vitro reconstitution of the pathway in P. aeruginosa has shown that the process may be controlled within the cell, with GDP-D-rhamnose potentially acting as a feedback inhibitor for the GMD enzyme. researchgate.netnih.gov This regulatory mechanism would allow the cell to control the production of D-rhamnose based on its availability, preventing unnecessary expenditure of energy and resources.

Structural and Mechanistic Enzymology of this compound Biosynthetic Enzymes

Both enzymes of the GDP-D-rhamnose pathway, GMD and RMD, are members of the large and diverse short-chain dehydrogenase/reductase (SDR) enzyme family. nih.govmdpi.comscience.gov This family is characterized by a conserved structural fold, typically a Rossmann-like fold for NAD(P)H binding. wellcomeopenresearch.orgacs.org The enzymes in the D-rhamnose pathway share significant homology with their counterparts in the L-rhamnose pathway. Specifically, GMD is homologous to RmlB, the dehydratase in the dTDP-L-rhamnose pathway, while RMD is homologous to RmlD, the reductase from the same pathway. nih.govmdpi.com

An interesting feature of the D-rhamnose pathway is the existence of bifunctional enzymes in certain organisms. The GMD enzyme from Pseudomonas aeruginosa can catalyze not only the primary dehydration of GDP-D-mannose but also the subsequent reduction step to produce GDP-D-rhamnose, albeit with weaker activity than the dedicated RMD enzyme. researchgate.netnih.gov An even more pronounced example is the GMD from Paramecium bursaria Chlorella virus 1 (PBCV-1), which displays strong NAD(P)H-dependent reductase activity towards the GDP-4-keto-6-deoxy-D-mannose intermediate, enabling it to complete the synthesis of GDP-D-rhamnose on its own. nih.govresearchgate.netmdpi.com

While the prompt mentions RmlD, the direct homolog in the D-rhamnose pathway is RMD. Crystallographic studies of the enzymes in the D-rhamnose pathway have provided crucial insights into their function. The crystal structure of GMD from several organisms, including E. coli and P. aeruginosa, has been determined. nih.govmdpi.comscience.gov The GMD monomer folds into two distinct domains: an N-terminal domain for binding the NAD(P)H cofactor and a C-terminal domain for binding the GDP-D-mannose substrate. nih.gov

The crystal structure of RMD from Aneurinibacillus thermoaerophilus has been solved at a resolution of 1.8 Å. nih.gov This structural analysis revealed that RMD is remarkably similar in structure to the GMD from P. aeruginosa, which helps to explain why the P. aeruginosa GMD exhibits bifunctional activity. nih.gov This structural similarity underscores the close evolutionary relationship between the two key enzymes of the GDP-D-rhamnose biosynthetic pathway.

Chemical Synthesis and Derivatization Strategies for D Rhamnopyranose

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis leverages the specificity of enzymes to overcome challenges in traditional organic synthesis, such as the need for multiple protection and deprotection steps. This approach is particularly valuable for the synthesis of oligosaccharides and glycoconjugates containing D-rhamnopyranose.

Glycosyltransferase-Mediated Approaches

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule. pjmonline.org They are central to the enzymatic synthesis of glycosidic bonds and are categorized as either Leloir or non-Leloir enzymes. pjmonline.orgscienceopen.com Leloir GTs utilize sugar-nucleotide donors, while non-Leloir GTs use other donors like sugar phosphates or non-activated sugars. pjmonline.orgscienceopen.com

Cyclodextrin glucanotransferases (CGTases, EC 2.4.1.19) are versatile enzymes, primarily from bacteria of the Bacillus genus, that belong to the GH13 α-amylase family. nih.govwikipedia.org CGTases catalyze several reactions, including cyclization, coupling, disproportionation, and hydrolysis. nih.govwikipedia.orggoogle.com The coupling reaction, which is the reverse of cyclization, and the disproportionation reaction are intermolecular transglycosylation processes that can be harnessed for glycosylation. scienceopen.comwikipedia.org

Research has demonstrated the utility of CGTase from Bacillus circulans 251 in the glycosylation of α-L-rhamnosyl acceptors. nih.gov Using β-cyclodextrin as the donor, this enzyme efficiently coupled a glucose unit to methyl or allyl α-L-rhamnopyranoside acceptors, yielding a mixture of α-D-glucopyranosyl-(1→4)-α-L-rhamnopyranoside and the α-(1→3) regioisomer. nih.gov Optimization of the reaction conditions resulted in conversion yields ranging from 42% to 70%, with the ability to adjust the regioselectivity of the glycosylation. nih.gov These products are valuable intermediates for the synthesis of O-antigen fragments of various Shigella flexneri serotypes. nih.gov

Enzyme SourceDonor SubstrateAcceptor SubstrateProductsConversion Yield
Bacillus circulans 251 CGTaseβ-cyclodextrinMethyl α-L-rhamnopyranosideα-D-glucopyranosyl-(1→4)-α-L-rhamnopyranoside and α-D-glucopyranosyl-(1→3)-α-L-rhamnopyranoside42-70%
Bacillus circulans 251 CGTaseβ-cyclodextrinAllyl α-L-rhamnopyranosideα-D-glucopyranosyl-(1→4)-α-L-rhamnopyranoside and α-D-glucopyranosyl-(1→3)-α-L-rhamnopyranoside42-70%

While wild-type glycosyltransferases are powerful synthetic tools, their substrate specificity and product outcome may not always align with desired synthetic targets. nih.gov Protein engineering, including rational design and directed evolution, has emerged as a crucial strategy to alter and improve the properties of GTs for stereocontrolled synthesis. nih.gov By modifying amino acid residues in or near the substrate-binding sites, it is possible to create mutant enzymes with enhanced stability, altered donor or acceptor specificity, and improved product yields. nih.govresearchgate.net

The structural diversity and yields of glycosylation reactions are directly related to the enzyme's active site architecture. pasteur.fr Engineering this architecture can expand the range of catalyzed reactions. pasteur.fr For instance, the synthesis of a disaccharide not recognized by the parent wild-type enzyme, with a structure distinct from the natural acceptor, required a significant reshaping of the binding pocket. researchgate.net This highlights the potential of enzyme engineering to generate novel carbohydrate structures. pasteur.frresearchgate.net The stereocontrolled synthesis of specific glycosidic linkages, such as the equatorial glycosides of 3-deoxy-D-manno-oct-2-ulosonic acid (KDO), has been achieved through a mechanistic understanding of the glycosylation reaction, allowing for predictive control over selectivity. escholarship.orgacs.org

Non-Leloir glycosyltransferases offer a cost-effective alternative for glycosylation as they utilize inexpensive donors like sucrose (B13894) instead of activated sugar-nucleotides. scienceopen.comnih.gov This class of enzymes includes glucansucrases and amylosucrases, which have been explored for the glycosylation of various acceptor molecules. scienceopen.comnih.gov

Transglucosylation reactions using sucrose as the glucosyl donor have been successfully carried out with recombinant glucansucrases from glycoside-hydrolase families 13 and 70. pasteur.fr With L-rhamnose and methyl α-L-rhamnopyranoside as acceptors, a variety of disaccharides were synthesized with yields reaching up to 64%. pasteur.fr The products included α-D-glucopyranosyl-(1→1)-β-L-rhamnopyranoside, methyl α-D-glucopyranosyl-(1→4)-α-L-rhamnopyranoside, and methyl α-D-glucopyranosyl-(1→3)-α-L-rhamnopyranoside. pasteur.fr These results demonstrate the potential of non-Leloir GTs in the chemoenzymatic synthesis of complex carbohydrates, including those found on the surface of pathogenic bacteria like Shigella flexneri. pasteur.fr

Enzyme FamilyDonor SubstrateAcceptor SubstrateExample ProductsMax. Yield
GH70 & GH13 GlucansucrasesSucroseL-Rhamnoseα-D-glucopyranosyl-(1→1)-β-L-rhamnopyranosideup to 64%
GH70 & GH13 GlucansucrasesSucroseMethyl α-L-rhamnopyranosideMethyl α-D-glucopyranosyl-(1→4)-α-L-rhamnopyranosideup to 64%
GH70 & GH13 GlucansucrasesSucroseMethyl α-L-rhamnopyranosideMethyl α-D-glucopyranosyl-(1→3)-α-L-rhamnopyranosideup to 64%

Glycosidase-Catalyzed Reactions

Glycosidases (glycoside hydrolases) are enzymes that typically catalyze the hydrolysis of glycosidic bonds. scienceopen.com However, under specific conditions, the reaction equilibrium can be shifted to favor synthesis through either reverse hydrolysis (a thermodynamically controlled process) or transglycosylation (a kinetically controlled process). rsc.orgplos.org This makes them valuable tools for forming glycosidic linkages with anomeric purity in a single step. rsc.org

α-L-Rhamnosidases (EC 3.2.1.40) are enzymes that specifically cleave terminal α-L-rhamnose residues from various natural compounds. semanticscholar.orgoup.com While their natural function is hydrolytic, they can be employed for the synthesis of rhamnose-containing compounds through transglycosylation and reverse hydrolysis. oup.comjmb.or.kr

The scarcity of α-D-rhamnosidases with broad acceptor specificity has somewhat limited their use. rsc.orgplos.org However, studies have shown that some α-L-rhamnosidases can catalyze these synthetic reactions. For example, a recombinant α-L-rhamnosidase from Alternaria sp. L1 was used to synthesize novel rhamnosylated compounds via reverse hydrolysis with L-rhamnose as the donor. plos.org When mannitol (B672) was used as the acceptor, a maximal yield of 36.1% for α-L-rhamnopyranosyl-(1→6')-D-mannitol was achieved. plos.org Similarly, a novel α-L-rhamnosidase from Aspergillus oryzae was shown to synthesize rhamnosyl mannitol. oup.com

In another example of transglycosylation, jack bean α-mannosidase, which exhibits high activity towards α-D-rhamnopyranosides, was used to synthesize a D-rhamnodisaccharide derivative. rsc.org Using p-nitrophenyl α-D-rhamnopyranoside as the donor and ethyl 1-thio-α-D-rhamnopyranoside as the acceptor, the disaccharide ethyl D-rhamnopyranosyl-α-(1→2)-1-thio-α-D-rhamnopyranoside was produced in a 32% yield. rsc.org This derivative serves as a useful building block for constructing repeating units of bacterial O-specific polysaccharides. rsc.org

Enzyme SourceReaction TypeDonorAcceptorProductYield
Alternaria sp. L1 α-L-rhamnosidaseReverse HydrolysisL-RhamnoseD-Mannitolα-L-rhamnopyranosyl-(1→6')-D-mannitol36.1%
Alternaria sp. L1 α-L-rhamnosidaseReverse HydrolysisL-RhamnoseD-Fructoseα-L-rhamnopyranosyl-(1→1')-β-D-fructopyranose11.9%
Alternaria sp. L1 α-L-rhamnosidaseReverse HydrolysisL-RhamnoseEsculin6,7-dihydroxycoumarin α-L-rhamnopyranosyl-(1→6')-β-D-glucopyranoside17.9%
Jack Bean α-mannosidaseTransglycosylationp-nitrophenyl α-D-rhamnopyranosideethyl 1-thio-α-D-rhamnopyranosideethyl D-rhamnopyranosyl-α-(1→2)-1-thio-α-D-rhamnopyranoside32%
Regioselectivity and Stereoselectivity in Glycosidase-Mediated Synthesis

Glycosidases, enzymes that typically catalyze the hydrolysis of glycosidic bonds, can be employed for the synthesis of glycosides under specific conditions through reverse hydrolysis or transglycosylation. The regioselectivity and stereoselectivity of these enzymatic reactions are crucial for the construction of well-defined oligosaccharides containing this compound.

A significant challenge in this area is the relative scarcity of α-D-rhamnosidases in nature. rsc.org However, researchers have found that α-mannosidase from jack bean exhibits high activity towards α-D-rhamnopyranosyl donors, enabling the synthesis of α-D-rhamnooligosaccharides. rsc.org This cross-reactivity provides a valuable tool for forming α-rhamnosidic linkages.

In a notable example of enzymatic synthesis via reverse hydrolysis, an α-L-rhamnosidase from Alternaria sp. L1 was used to produce novel rhamnosyl-containing compounds (RCCs). researchgate.net This enzyme demonstrated the ability to glycosylate various acceptors, including mannitol, fructose, and esculin, with L-rhamnose as the donor. researchgate.net The regioselectivity of this process was high, leading to the formation of specific products. For instance, with mannitol as the acceptor, the primary product was identified as α-L-rhamnopyranosyl-(1→6')-D-mannitol. researchgate.net This highlights the enzyme's preference for the primary hydroxyl group of the acceptor. The stereoselectivity was also excellent, exclusively forming the α-anomer. researchgate.net

The efficiency of such enzymatic syntheses is influenced by various factors, as detailed in the table below for the synthesis of α-L-rhamnopyranosyl-(1→6')-D-mannitol.

ParameterOptimal ConditionResult
Donor Concentration (L-rhamnose)0.4 M-
Acceptor Concentration (Mannitol)0.2 M-
pH6.5-
Temperature55°C-
Reaction Time48 hMaximal yield of 36.1%
Data from a study on the synthesis of rhamnosyl glycosides using a purified recombinant RhaL1 from Alternaria sp. L1. researchgate.net

Furthermore, diglycosidases, such as the 6-O-α-rhamnosyl-β-glucosidase from Acremonium sp. DSM 24697, can transfer a rutinosyl moiety (6-O-α-L-rhamnopyranosyl-β-D-glucopyranose) to phenolic acceptors. researchgate.net This demonstrates the potential for transferring more complex rhamnose-containing units with high regioselectivity.

Coupled Multi-Enzyme Biotransformations

A compelling example of this approach is the enzymatic synthesis of D-galactosyl-β1→4-L-rhamnose. researchgate.net This disaccharide was produced from sucrose and L-rhamnose through the concerted action of four different enzymes:

Sucrose phosphorylase

UDP-glucose-hexose 1-phosphate uridylyltransferase

UDP-glucose 4-epimerase

D-galactosyl-β1→4-L-rhamnose phosphorylase

This one-pot reaction, which also required catalytic amounts of UDP-glucose and inorganic phosphate (B84403), achieved a remarkable 71% yield from L-rhamnose, demonstrating the power of multi-enzyme systems. researchgate.net

Another crucial multi-enzyme system is involved in the biosynthesis of nucleotide-activated sugars, which are the donors for glycosyltransferases. The biosynthesis of dTDP-L-rhamnose, a common rhamnosyl donor in bacteria, is accomplished through a four-enzyme pathway starting from glucose-1-phosphate. nih.govmdpi.com The enzymes involved are:

Glucose-1-phosphate thymidylyltransferase (RmlA)

dTDP-D-glucose 4,6-dehydratase (RmlB)

dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC)

dTDP-4-keto-L-rhamnose reductase (RmlD)

These enzymes work in a sequential manner to convert glucose-1-phosphate into dTDP-L-rhamnose, which can then be used by rhamnosyltransferases to build complex rhamnose-containing polysaccharides. nih.govmdpi.com The entire pathway can be reconstituted in vitro to produce the activated sugar donor for subsequent enzymatic glycosylations.

Organic Synthesis Methodologies

While enzymatic methods offer high selectivity, organic synthesis provides a versatile and often scalable platform for accessing a wide range of this compound derivatives with various protecting group patterns.

Stereocontrolled Approaches for D-Rhamnopyranosides

The stereocontrolled synthesis of D-rhamnopyranosides, particularly the challenging 1,2-cis (β) linkage, has been a significant focus of synthetic carbohydrate chemistry.

A highly effective strategy for the stereocontrolled synthesis of β-D-rhamnopyranosides involves the reductive radical fragmentation of a modified 4,6-O-benzylidene acetal (B89532) on a D-mannopyranoside precursor. nih.govcapes.gov.brcjnmcpu.com This approach leverages the well-established methods for β-mannosylation, followed by a deoxygenation step at C-6 to furnish the desired β-D-rhamnoside.

The key is the use of a specially designed benzylidene acetal, such as the 4,6-O-[α-(2-(2-iodophenyl)ethylthiocarbonyl)benzylidene] group. nih.govcapes.gov.br This group directs the glycosylation of a mannosyl donor to proceed with high β-selectivity. Following the glycosylation, a radical-induced fragmentation of the acetal is initiated, typically using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN), to directly yield the 6-deoxy (rhamno) sugar. nih.govcapes.gov.br

An improved, second-generation protecting group, the 4,6-O-[1-cyano-2-(2-iodophenyl)ethylidene] acetal, was developed to overcome some limitations of the first-generation system. acs.orgnih.gov This acetal is readily introduced and conveys strong β-selectivity in glycosylations with thiomannoside donors. The subsequent tin-mediated radical fragmentation proceeds in high yield to form the β-D-rhamnopyranosides. acs.org This method has been successfully applied to the synthesis of complex oligosaccharides, including a β-(1→3)-D-rhamnotetraose, where a one-pot quadruple radical fragmentation was achieved. nih.gov

PrecursorProtecting GroupReagents for FragmentationProduct
β-D-Mannopyranoside4,6-O-[α-(2-(2-iodophenyl)ethylthiocarbonyl)benzylidene]Bu₃SnH, AIBN, Toluene (reflux)β-D-Rhamnopyranoside
β-D-Mannopyranoside4,6-O-[1-cyano-2-(2-iodophenyl)ethylidene]Bu₃SnH, AIBN, Xylenes (reflux)β-D-Rhamnopyranoside
Summary of the reductive radical fragmentation approach. nih.govacs.orgnih.gov

Carbasugars, where the ring oxygen is replaced by a methylene (B1212753) group, are important carbohydrate mimetics. The synthesis of 5a-carba-α-D-rhamnopyranose, a cyclitol analogue of D-rhamnose, has been achieved through a strategy involving cyclopropanation and a subsequent palladium-catalyzed ring-opening. thieme-connect.comthieme-connect.denih.gov

The key steps in this synthetic route are:

Simmons-Smith Cyclopropanation: An allylic alcohol precursor is subjected to a Simmons-Smith reaction to form a cyclopropanol (B106826).

Palladium-Catalyzed Ring Opening: The resulting cyclopropanol undergoes a diastereospecific ring-opening under palladium on carbon (Pd/C) hydrogenation conditions. This step establishes the α-methyl ketone functionality characteristic of the carba-rhamnose structure. thieme-connect.comthieme-connect.de

Further diastereoselective reductions and dihydroxylations are then employed to install the remaining stereocenters correctly. thieme-connect.comthieme-connect.de This methodology has proven effective for the stereoselective synthesis of various cyclitols, including 5a-carba-α-D-rhamnopyranose and its derivatives. nih.gov

The general strategy involves the selective protection of the hydroxyl groups of D-mannose, followed by the deoxygenation of the C-6 hydroxyl group. A common method for this deoxygenation is to first convert the primary hydroxyl group into a good leaving group, such as a tosylate or an iodide, and then reduce it. For example, iodination of a protected mannoside followed by reduction with tributyltin hydride can yield the corresponding D-rhamnoside in high yield. cjnmcpu.com This approach provides a reliable pathway to D-rhamnopyranosides from inexpensive D-mannose. researchgate.net

Regioselective Derivatization Strategies for this compound

The selective modification of the hydroxyl groups of this compound is a fundamental challenge in carbohydrate chemistry due to the similar reactivity of its secondary hydroxyl groups at positions C-2, C-3, and C-4. nih.gov Regioselective derivatization is crucial for the synthesis of complex oligosaccharides and glycoconjugates, enabling the controlled introduction of functional groups at specific positions. dergipark.org.tr Various strategies have been developed to achieve this, including protection-deprotection techniques, selective acylation, and innovative catalytic methods.

Protection-Deprotection Techniques

Protection-deprotection strategies are a cornerstone of synthetic carbohydrate chemistry, allowing for the temporary masking of one or more hydroxyl groups to direct reactions to a specific, unprotected site. dergipark.org.tr In the context of rhamnopyranosides, this often involves the formation of cyclic acetals, such as isopropylidene or benzylidene acetals, which can selectively protect vicinal cis-diols. ufms.brgoogle.com

A common approach for achieving selective derivatization at the C-4 position of a rhamnopyranoside involves the initial protection of the cis-vicinal C-2 and C-3 hydroxyl groups. nih.govum.edu.my For instance, benzyl (B1604629) α-L-rhamnopyranoside can be reacted with 2,2-dimethoxypropane (B42991) to form the 2,3-O-isopropylidene derivative. ufms.br This protection leaves the C-4 hydroxyl group as the sole available site for subsequent reactions like acylation or benzylation. ufms.brnih.gov Following the modification at C-4, the isopropylidene group can be removed under acidic conditions to regenerate the C-2 and C-3 hydroxyls. nih.govacs.org

This multi-step process, while effective, requires careful planning and execution to ensure high yields and avoid unwanted side reactions. The choice of protecting groups is critical and is dictated by their stability under the planned reaction conditions and the ease of their subsequent removal. google.com

Table 1: Example of a Protection-Deprotection Strategy for 4-O-Acylation of Benzyl α-L-rhamnopyranoside ufms.br

StepReactionReagents and ConditionsProduct
1GlycosidationL-Rhamnose, Benzyl alcohol, Microwave irradiationBenzyl α-L-rhamnopyranoside
2Protection2,2-Dimethoxypropane, p-Toluenesulfonic acidBenzyl 2,3-O-isopropylidene-α-L-rhamnopyranoside
3AcylationAcyl chloride, Pyridine (B92270)Benzyl 4-O-acyl-2,3-O-isopropylidene-α-L-rhamnopyranoside
4DeprotectionAcidic conditionsBenzyl 4-O-acyl-α-L-rhamnopyranoside
Selective Acylation (e.g., Pivaloylation, Stearoylation)

Selective acylation involves the direct introduction of an acyl group onto a specific hydroxyl group without the use of protecting groups. This can be achieved by exploiting subtle differences in the reactivity of the hydroxyl groups or by using specific reagents and catalysts. nih.gov

The reactivity of the hydroxyl groups in methyl α-L-rhamnopyranoside has been observed to follow the order 3-OH > 4-OH > 2-OH. nih.gov This inherent reactivity difference can be exploited for regioselective acylation. For example, DMAP-catalyzed stearoylation of methyl α-L-rhamnopyranoside at low temperatures yields a mixture of 2,3-di-O- and 3,4-di-O-stearates, reflecting this reactivity trend. nih.gov

The dibutyltin (B87310) oxide method is another powerful technique for regioselective acylation. researchgate.netresearchgate.net This method involves the formation of a 2,3-O-(dibutylstannylene) intermediate from a rhamnopyranoside with a cis-vicinal diol at C-2 and C-3. researchgate.net This cyclic tin intermediate selectively activates the equatorial 3-OH group over the axial 2-OH group, directing acylation to the C-3 position with high selectivity. researchgate.netresearchgate.net This has been successfully applied for regioselective stearoylation, palmitoylation, myristoylation, and lauroylation of benzyl α-L-rhamnopyranoside. researchgate.net

Pivaloylation, the introduction of a bulky pivaloyl group, can also be achieved selectively. For example, unimolar pivaloylation of methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside with pivaloyl chloride in pyridine proceeds in excellent yield at the C-4 position. um.edu.my

Table 2: Regioselective Acylation Methods for Rhamnopyranosides

MethodReagent/CatalystPosition(s) AcylatedSubstrate ExampleReference
Direct AcylationStearoyl chloride, DMAPC-3 and C-4 preferentially over C-2Methyl α-L-rhamnopyranoside nih.gov
Dibutyltin Oxide MethodDibutyltin oxide, Acyl chlorideC-3Benzyl α-L-rhamnopyranoside researchgate.netresearchgate.net
Protection-AcylationPivaloyl chloride, PyridineC-4Methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside um.edu.my
C-Glycoside Formation via Photoredox/Nickel Dual Catalysis

A modern and powerful strategy for the synthesis of C-aryl glycosides from this compound involves the use of photoredox/nickel dual catalysis. sci-hub.seresearchgate.net This method allows for the formation of a carbon-carbon bond at the anomeric center, creating metabolically stable analogues of naturally occurring O-glycosides. researchgate.net

The strategy relies on the generation of a glycosyl radical from a redox-active glycosyl ester. sci-hub.seacs.org A common approach utilizes a dihydropyridine (B1217469) (DHP) auxiliary, which is first coupled to the anomeric hydroxyl group of the protected rhamnose to form a stable DHP-derived glycosyl ester. sci-hub.sersc.org

The proposed mechanism involves the following key steps:

Photoredox Activation : Under blue light irradiation, a photocatalyst (e.g., 4CzIPN) becomes excited and oxidizes the DHP ester. sci-hub.seacs.org

Radical Formation : The oxidized DHP ester undergoes fragmentation, leading to the formation of an alkoxycarbonyl radical and Hantzsch pyridine. acs.orgrsc.org

Decarboxylation : The alkoxycarbonyl radical rapidly loses carbon dioxide to generate the anomeric glycosyl radical. acs.orgrsc.org

Nickel-Catalyzed Cross-Coupling : This glycosyl radical then enters a nickel catalytic cycle, where it couples with an aryl bromide to form the desired C-aryl glycoside with high diastereoselectivity. sci-hub.seresearchgate.net

This method has been successfully applied to various pyranoses, including L-rhamnopyranose (the enantiomer of D-rhamnose), demonstrating its versatility. sci-hub.seresearchgate.netrsc.org The reaction tolerates various protecting groups on the sugar backbone. sci-hub.se

Table 3: Key Components for C-Glycoside Formation via Photoredox/Nickel Dual Catalysis sci-hub.se

ComponentExampleFunction
SubstrateProtected DHP-glycosyl ester of rhamnopyranoseGlycosyl radical precursor
Coupling PartnerAryl or heteroaryl bromideProvides the C-linked aglycone
Photocatalyst4CzIPNAbsorbs light and initiates electron transfer
Nickel CatalystNiBr₂·DMEMediates the cross-coupling reaction
LigandBipyridine (bpy)Stabilizes the nickel catalyst
Light SourceBlue LEDs (e.g., 467 nm)Provides energy for the photocatalyst

Advanced Spectroscopic and Computational Analysis of D Rhamnopyranose Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-invasive technique for probing the structure and dynamics of molecules in both solution and solid states.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental in determining the primary structure of D-rhamnopyranose and its derivatives, including the sequence and linkage of monosaccharide units in oligosaccharides. wiley-vch.deuqac.ca The chemical shifts (δ) of protons (¹H) and carbon-13 (¹³C) nuclei provide a detailed fingerprint of the molecule's electronic environment. rsc.orgresearchgate.net For instance, the anomeric proton (H-1) and carbon (C-1) signals are particularly informative for establishing the α- or β-configuration of the glycosidic linkage. researchgate.net

In a study of 1,2,3,4-tetra-O-galloyl-α-L-rhamnopyranose, ¹H and ¹³C NMR data were instrumental in assigning all proton and carbon signals, confirming the structure of the acylated rhamnose derivative. uqac.ca 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to establish through-bond connectivities, allowing for the complete assignment of the NMR spectra and thus the elucidation of the covalent structure. wiley-vch.de

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Derivatives

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
14.64 (d, J = 1.5 Hz)101.6
25.23 (s)70.30
35.12–5.15 (dd, J = 9.6, 3.2 Hz)69.88
43.6071.63
5---70.12
6 (CH₃)1.25 (d, J = 6.2 Hz)18.0
Note: Data compiled from various sources and represent typical chemical shifts for rhamnopyranoside derivatives. rsc.orgresearchgate.netnih.gov Actual values may vary depending on the specific derivative and solvent.

While solution-state NMR provides information on the average conformation of a molecule, solid-state NMR (ssNMR) can reveal detailed structural information in crystalline and disordered solid states. acs.org This is particularly valuable for studying carbohydrates in biological assemblies like cell walls, where they often exist in a non-crystalline, or amorphous, state. biorxiv.orgbiorxiv.org

By analyzing the ¹³C chemical shifts under magic-angle spinning (MAS), researchers can gain insights into the local conformation and packing of this compound units within a solid matrix. acs.org For example, ssNMR has been used to characterize the conformational polymorphism of carbohydrates in the cell walls of pathogenic fungi, providing a deeper understanding of their structural heterogeneity. biorxiv.org

Chemical shift anisotropy (CSA) is a sensitive probe of the local electronic structure and molecular dynamics. researchgate.net In solid-state NMR, the CSA tensor provides information about the orientation of a specific nucleus relative to the external magnetic field. By measuring the principal values of the CSA tensor, it is possible to obtain detailed information about the conformation and dynamics of the sugar ring. acs.org

Studies on model saccharides have shown that changes in temperature can affect the CSA parameters, revealing information about molecular motions such as ring puckering and the rotation of substituent groups. researchgate.net For this compound, these measurements can help to characterize the flexibility of the pyranose ring and the dynamics of its hydroxyl groups.

The synthesis of this compound derivatives with site-specific isotopic labels (e.g., ¹³C or ¹⁵N) can greatly enhance the power of NMR spectroscopy. diva-portal.org Isotopic labeling can simplify complex spectra, facilitate the measurement of specific coupling constants, and enable the study of specific molecular interactions. diva-portal.org

For instance, the synthesis of a disaccharide containing a ¹³C-labeled rhamnose unit allowed for the precise measurement of J-couplings across the glycosidic bond. diva-portal.org These coupling constants are directly related to the torsional angles that define the conformation of the linkage, providing crucial data for structural and conformational analysis.

X-ray Crystallography for Molecular Conformation and Crystal Structure

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms in the crystal lattice. rcsb.org

For this compound and its derivatives, X-ray crystallography has provided invaluable information about the preferred conformation of the pyranose ring, the orientation of substituent groups, and the hydrogen-bonding networks that stabilize the crystal structure. rcsb.orgdergipark.org.tr These studies have confirmed that rhamnopyranosides typically adopt a ¹C₄ chair conformation. dergipark.org.tr In a study of the major capsid protein of the chlorovirus PBCV-1, X-ray crystallography, in combination with molecular modeling, was used to determine the complete glycosylated structure, including a this compound residue. rcsb.org

Table 2: Crystallographic Data for a this compound-Containing Glycoprotein

ParameterValue
Resolution2.54 Å
R-Value Free0.223
R-Value Work0.179
Data from the structure of the major capsid protein of PBCV-1. rcsb.org

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools for complementing experimental data and providing deeper insights into the structure and dynamics of this compound. researchgate.netufms.br Density Functional Theory (DFT) calculations, for example, can be used to optimize the geometry of rhamnopyranoside derivatives and predict their spectroscopic properties, such as NMR chemical shifts. dergipark.org.tr

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational landscape of this compound, revealing the different conformations that the molecule can adopt and the transitions between them. ufms.br These computational approaches have been used to study the conformational preferences of rhamnopyranosides, the effects of different substituents on the ring conformation, and the interactions of rhamnose-containing oligosaccharides with proteins and other biomolecules. researchgate.netnih.gov For instance, computational studies have been employed to investigate the antioxidant potential of rhamnopyranoside derivatives by calculating parameters like bond dissociation enthalpies and ionization potentials. researchgate.net

By combining the experimental data from NMR and X-ray crystallography with the theoretical insights from computational modeling, a comprehensive understanding of the structure and dynamics of this compound can be achieved.

Density Functional Theory (DFT) Optimization for Conformational Landscape Analysis

Density Functional Theory (DFT) has become a vital tool for investigating the geometries and relative energies of carbohydrate conformations. um.edu.myresearchgate.net This quantum mechanical approach calculates the electronic structure of a molecule to determine its properties, including its most stable three-dimensional shape. ufms.br For this compound and its derivatives, DFT optimization is used to map the potential energy surface, identifying low-energy (and therefore more populated) conformations and the energy barriers between them. um.edu.mydergipark.org.tr Researchers can build various possible structures, such as different ring puckering forms or rotamers of substituent groups, and use DFT to calculate their optimized geometries and corresponding energies. researchgate.net The results of these calculations help rationalize and predict the behavior of these molecules, which is crucial for understanding their reactivity and biological interactions. dergipark.org.trresearchgate.net

The pyranose ring of this compound is not planar and exists predominantly in chair conformations. For L-rhamnose, and by extension this compound, the most stable conformation is the ¹C₄ chair. um.edu.mydergipark.org.trresearchgate.net In this conformation, the bulky substituents are favorably positioned to minimize steric strain. DFT calculations consistently identify the ¹C₄ chair as the global energy minimum for the parent methyl α-L-rhamnopyranoside and many of its simple ester derivatives. um.edu.myufms.br

While the chair form is most stable, other higher-energy conformations, such as the twist-boat (or skew) and boat forms, also exist on the conformational landscape. um.edu.myresearchgate.net DFT calculations allow for the optimization of these alternative structures. Studies on methyl α-L-rhamnopyranoside derivatives have shown that while the regular ¹C₄ conformation is dominant, certain modifications can lead to structures that exist in a state between the classic chair and a twist-boat conformation. um.edu.myresearchgate.net These higher-energy forms, though less populated, can be important as transition states in conformational interconversions.

Chemical modification of the hydroxyl groups with protecting or acyl groups can significantly alter the conformational preferences of the this compound ring. dergipark.org.tr The size and nature of these groups can introduce steric interactions that favor or destabilize certain conformations. sonaricollege.in

Acyl groups, such as pivaloyl esters, generally have a minimal impact on the pyranose ring's conformation, with the resulting derivatives maintaining the standard ¹C₄ chair form. um.edu.myresearchgate.net However, the introduction of cyclic protecting groups can cause significant distortion. A notable example is the use of a 2,3-O-isopropylidene group (an acetonide), which fuses a five-membered ring onto the six-membered pyranose ring. ufms.brresearchgate.net DFT optimization studies have demonstrated that this fusion forces the rhamnopyranoside ring out of its regular ¹C₄ chair conformation into a distorted shape that lies between a chair and a twist-boat (skew) conformation. um.edu.mydergipark.org.trresearchgate.net This distortion is evident from the changes in key bond angles and dihedral angles within the pyranose ring compared to the unmodified sugar. ufms.br This conformational distortion has been reported to influence the molecule's biological activity, suggesting a link between the precise 3D structure and its function. researchgate.netresearchgate.netdergipark.org.tr

Table 1: Effect of 2,3-O-Isopropylidene Protecting Group on the Conformation of a Benzyl (B1604629) α-L-Rhamnopyranoside Skeleton (Data derived from DFT Optimized Structures)
ParameterBenzyl α-L-rhamnopyranoside (Regular ¹C₄ Conformation)2,3-O-Isopropylidene Protected Derivative (Distorted Conformation)Interpretation
∠C1-C2-C3 Bond AngleNormalIncreasedIndicates strain and flattening in the C1-C2-C3 region of the ring. ufms.br
∠C2-C3-C4 Bond AngleNormalIncreasedFurther evidence of distortion caused by the fused five-membered ring. ufms.br
∠C5-O5-C1 Bond AngleNormalDecreasedShows puckering changes at the anomeric carbon and ring oxygen. ufms.br
Dihedral AnglesConsistent with ¹C₄ chairSignificant deviationLarge changes in dihedral angles confirm a major shift from the standard chair conformation. ufms.br

Molecular Dynamics Simulations in Different Environments (e.g., Aqueous Solution)

Molecular Dynamics (MD) simulations provide a computational microscope to view the motion of atoms in a molecule over time. By simulating a rhamnose derivative in a box of explicit solvent molecules, such as water, researchers can study its dynamic behavior in a biologically relevant environment. acs.orgresearchgate.net

MD simulations of rhamnose-containing disaccharides have shown that hydration can significantly alter conformational preferences compared to vacuum calculations. nih.govunits.it For instance, in a study of a 3-methyl-α-D-rhamnopyranose-(1→3)-α-D-rhamnopyranose disaccharide, the global minimum energy conformation on the solvated free energy surface was shifted by over 80° in the ψ torsion angle compared to the vacuum energy map. nih.gov This highlights the critical role of solvent in stabilizing certain conformations. Furthermore, simulations show that hydration generally increases the flexibility of glycosidic linkages, allowing the molecule to explore a wider range of conformations. nih.gov MD simulations also allow for the analysis of the specific interactions with the solvent, such as the ordering of water molecules in hydration shells around the rhamnose ring. researchgate.net

Theoretical Prediction of Spectroscopic Parameters (e.g., ¹³C NMR Tensors)

Computational methods can be used to predict spectroscopic parameters, which provides a powerful link between theoretical structures and experimental data. acs.org The prediction of ¹³C NMR chemical shift tensors is a particularly effective technique for solid-state structural analysis. acs.orgmdpi.com

The methodology involves first performing DFT calculations to generate a set of energetically feasible conformations for this compound or its derivatives. acs.org Then, for each of these optimized structures, the ¹³C NMR chemical shift tensors are calculated using a method like the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.comnih.gov These predicted tensor values are then compared directly with experimental data obtained from solid-state NMR spectroscopy. The conformation whose calculated tensors best match the experimental values is considered to be the most accurate representation of the molecule's structure in the solid state. acs.org This approach has been successfully used to identify multiple distinct conformations co-existing in a sample of a rhamnose derivative (methyl α-L-rhamnofuranoside), demonstrating its power in characterizing complex and disordered systems. acs.org

Table 2: Summary of Computational Methods and Key Findings
MethodPrimary Application for this compoundKey Findings
Density Functional Theory (DFT) Geometry optimization and relative energy calculation of conformers.Confirms the ¹C₄ chair as the most stable conformation; reveals distortions caused by protecting groups like 2,3-O-isopropylidene. um.edu.mydergipark.org.tr
Potential of Mean Force (PMF) Calculation of free energy maps for conformational changes (e.g., glycosidic bond rotation).Identifies low-energy conformational states and barriers in solution, providing a map of molecular flexibility. nih.govresearchgate.net
Molecular Dynamics (MD) Simulation of atomic motion over time in different environments (e.g., aqueous solution).Shows that hydration increases flexibility and can significantly shift the preferred conformation compared to vacuum. nih.govunits.it
Theoretical NMR Prediction (GIAO-DFT) Calculation of spectroscopic parameters (¹³C NMR tensors) for candidate structures.Allows for structural validation by comparing calculated NMR data with experimental results to identify the correct conformation(s). acs.org

Occurrence and Structural Contexts of D Rhamnopyranose in Glycoconjugates

In Microbial Polysaccharides and Cell Wall Components

D-Rhamnopyranose is a significant constituent of various microbial polysaccharides and cell wall structures, playing a crucial role in the integrity and function of these bacterial components.

This compound in Lipopolysaccharide (LPS) O-Antigens of Pathogenic Bacteria

The O-antigen, or O-specific polysaccharide, is the outermost region of the lipopolysaccharide (LPS) molecule in Gram-negative bacteria and is a major determinant of serological specificity. This compound is a frequently encountered monosaccharide in the O-antigens of several pathogenic bacteria.

Pseudomonas aeruginosa : This opportunistic pathogen often produces two distinct forms of O-antigen. One is a common polysaccharide antigen (CPA), which is a homopolymer of D-rhamnose. frontiersin.org This D-rhamnan typically consists of trisaccharide repeating units with the structure [→3)-α-D-Rha-(1→3)-α-D-Rha-(1→2)-α-D-Rha-(1→]n. researchgate.netasm.org The other O-antigen form is a heteropolymer, known as the O-specific antigen (OSA), which varies between different serotypes. frontiersin.org The D-rhamnose-rich CPA is associated with the lipopolysaccharide and is common to many serologically distinct strains. nih.gov

Helicobacter pylori : The O-antigen of H. pylori LPS is known for its structural variability, which includes the presence of human Lewis blood group antigens, contributing to molecular mimicry. frontiersin.org While the detailed structure can vary, the O-antigen chain is complex and can incorporate a variety of sugars. Structural analyses have redefined the O-antigen to include a conserved trisaccharide, a glucan, and a heptan structure, in addition to the Lewis antigens. microbialcell.comnih.gov

Burkholderia gladioli : In Burkholderia gladioli pv. agaricicola, the O-specific polysaccharide obtained from the LPS contains D-rhamnose, D-mannose, and D-galactose. nih.gov The repeating unit is a linear trisaccharide. researchgate.net Specifically, a neutral O-specific polysaccharide from one strain was found to have a repeating unit with the structure: →3)-α-D-Manp-(1→2)-α-D-Rhap-(1→4)-β-D-Galp-(1→. researchgate.net Another study on a different strain of B. gladioli pv. agaricicola identified a putative capsular polysaccharide composed of a linear tetrasaccharide of D-rhamnose. researchgate.net

BacteriumO-Antigen ComponentStructural Features of this compound
Pseudomonas aeruginosaCommon Polysaccharide Antigen (CPA)Homopolymer of D-rhamnose; trisaccharide repeating unit [→3)-α-D-Rha-(1→3)-α-D-Rha-(1→2)-α-D-Rha-(1→]n. researchgate.netasm.org
Helicobacter pyloriO-AntigenPart of a complex structure that includes a conserved trisaccharide, glucan, heptan, and Lewis antigens. microbialcell.comnih.gov
Burkholderia gladioli pv. agaricicolaO-Specific PolysaccharideComponent of a linear trisaccharide repeating unit, e.g., →3)-α-D-Manp-(1→2)-α-D-Rhap-(1→4)-β-D-Galp-(1→. researchgate.net

Rhamnose-Rich Cell Wall Polysaccharides (Rha-CWPSs) in Gram-Positive Bacteria

Rhamnose-rich cell wall polysaccharides (Rha-CWPSs) are essential components of the cell wall in numerous Gram-positive bacteria, particularly ovoid-shaped species like streptococci, enterococci, and lactococci. researchgate.netnih.gov These polysaccharides are integral to cell wall architecture, cell division, and interactions with the environment, including bacteriophages and host organisms. nih.govresearchgate.net

Rha-CWPSs are characterized by a conserved polyrhamnose (rhamnan) backbone. researchgate.netnih.gov This backbone is often decorated with side-chain substituents of varying size and structure. researchgate.netnih.gov These side chains can be oligosaccharides or other polysaccharides and their composition varies between different bacterial strains, contributing to structural diversity. researchgate.netresearchgate.net The addition of these side chains occurs as an extracytoplasmic modification of the polyrhamnose backbone. nih.gov

Due to the frequent presence of phosphate (B84403) groups within their side-chain substituents, Rha-CWPSs are classified as polyanionic glycopolymers. researchgate.netnih.gov In this respect, they are similar to wall teichoic acids (WTA) and are considered to be functional analogues of WTAs in many bacteria that possess them. researchgate.netnih.govresearchgate.net

Structural Characterization of D-Rhamnans (e.g., Linear and Branched Forms)

D-rhamnans, which are polymers of D-rhamnose, can exist in both linear and branched forms.

Linear D-Rhamnans : A linear trisaccharide repeating unit with the structure →2)-α-D-Rhap-(1→3)-α-D-Rhap-(1→3)-α-D-Rhap-(1→ has been identified as the O-antigen of Stenotrophomonas maltophilia serogroup O7. oup.com This same repeating unit is also found in the common antigen of Pseudomonas aeruginosa. oup.com Linear rhamnans can be classified based on their linkage patterns, such as type I with alternating α(1–3)/α(1–2) linkages and type II with linear α(1–3) linkages. beilstein-journals.org

Branched D-Rhamnans : In some bacteria, a linear D-rhamnan backbone can be substituted with side chains, creating a branched structure. For instance, in certain Pseudomonas syringae serogroup O1 strains, a linear α-D-rhamnan backbone serves as the foundation for branched O-polysaccharides with various lateral sugar residues. asm.org

Rhamnan (B1165919) TypeStructural DescriptionBacterial Example
LinearComposed of repeating trisaccharide units, e.g., →2)-α-D-Rhap-(1→3)-α-D-Rhap-(1→3)-α-D-Rhap-(1→. oup.comStenotrophomonas maltophilia O7, Pseudomonas aeruginosa (common antigen) oup.com
BranchedA linear D-rhamnan backbone with lateral sugar substituents. asm.orgPseudomonas syringae serogroup O1 asm.org

Dextrans and Gellan Gum Composition

Dextrans : Dextrans are bacterial polysaccharides primarily composed of α-D-glucose units. The main chain consists of α-1,6 glycosidic linkages, with branches that are typically α-1,3 linked. nih.gov They are produced by various bacteria, including Leuconostoc mesenteroides. nih.gov this compound is not a component of dextran.

Gellan Gum : Gellan gum is an extracellular polysaccharide produced by the bacterium Sphingomonas elodea. nih.gov It is a linear anionic polymer composed of a repeating tetrasaccharide unit. This unit consists of two D-glucose residues, one D-glucuronic acid residue, and one L-rhamnose residue in a 2:1:1 molar ratio. nih.govnih.gov Therefore, this compound is not a constituent of gellan gum; rather, it is the L-enantiomer, L-rhamnose, that is present. nih.gov

Occurrence in Plant Polysaccharides and Natural Gums

This compound is a prevalent monosaccharide unit within the intricate structures of many plant-derived polysaccharides and natural gums. Its incorporation into these polymers influences their physical properties and biological roles.

Pectins and Rhamnogalacturonans in Plant Cell Walls

Pectins are a family of complex polysaccharides that are major components of the primary cell walls of terrestrial plants, particularly in dicots. usp.brfrontiersin.org These polysaccharides are crucial for plant growth, development, morphology, and defense. usp.br Pectin (B1162225) is not a single compound but a collection of galacturonic acid-rich polysaccharides, including homogalacturonan, rhamnogalacturonan I (RG-I), and the substituted galacturonan, rhamnogalacturonan II (RG-II). usp.brnih.gov

Table 1: Structural Features of Rhamnogalacturonan I (RG-I)

Feature Description
Backbone Composition Alternating α-D-galacturonic acid and α-L-rhamnopyranose residues
Backbone Linkage [→4)-α-D-galacturonic acid-(1→2)-α-L-rhamnopyranose-(1→]
Side Chain Attachment C-4 position of the rhamnose residues
Common Side Chains Arabinans, Galactans, Arabinogalactans

Gum Arabic (Acacia Gum) Composition and Structural Complexity

The structure of gum arabic consists of a main chain of β-(1→3)-linked D-galactopyranose units. nih.govresearchgate.net This backbone is extensively branched, with side chains attached at the C-6 position of the galactose residues. cazri.res.in These side chains are themselves complex and contain a variety of sugar units, including D-galactose, L-arabinose, and D-glucuronic acid, often terminating with L-rhamnopyranose residues. lsbu.ac.uknih.govresearchgate.net The presence of L-rhamnopyranose at the termini of these side chains is a characteristic feature of the gum's structure. lsbu.ac.uk The chemical composition of gum arabic can vary depending on the source, climate, and age of the tree, but typically includes galactose, arabinose, rhamnose, and glucuronic acid. derpharmachemica.comajast.net

Table 2: Monosaccharide Composition of Gum Arabic

Monosaccharide Approximate Molar Ratio/Percentage
L-arabinose ~3
D-galactose ~3
L-rhamnose ~1
D-glucuronic acid ~1

Note: Ratios can vary. For example, some sources report a composition of 39-42% galactose, 24-27% arabinose, 12-16% rhamnose, and 15-16% glucuronic acid by weight. ajast.net

Occurrence in Other Plant-Derived Polysaccharides (e.g., Lanzhou Lily)

This compound is also found as a structural component in polysaccharides from various other plants. For instance, polysaccharides extracted from the bulbs of the Lanzhou lily (Lilium davidii var. unicolor) have been shown to contain rhamnose. frontiersin.orgnih.gov Analysis of these polysaccharides revealed that they are heteropolysaccharides composed of galactose, glucose, rhamnose, and arabinose. nih.gov In one study, the molar ratio of these monosaccharides was found to be 6.36: 76.03: 2.02: 7.09, respectively. frontiersin.org Another investigation of a polysaccharide fraction from Lilium lancifolium Thunb reported the presence of L-rhamnopyranose, D-arabinofuranose, D-glucopyranose, and D-galactopyranose in a molar ratio of 1.88:2.13:1.00:2.50. frontiersin.org The presence of this compound in these lily polysaccharides contributes to their structural diversity and potential bioactive properties. frontiersin.orgnih.gov

In Other Bioactive Glycoconjugates and Natural Products

Beyond its role in structural polysaccharides, this compound is a constituent of various other bioactive glycoconjugates and natural products. nih.govmdpi.com L-rhamnose is widely found in plant glycosides and bacterial polysaccharides. cdnsciencepub.com Glycosylation, the attachment of sugar moieties to other molecules, can significantly impact the biological activity of natural products. usu.edu

For example, certain triterpene glycosides isolated from marine sponges have been found to contain α-L-rhamnopyranose residues. mdpi.com In some instances, these rhamnose-containing glycosides have demonstrated moderate cytotoxic activities. mdpi.com The presence and specific linkage of the rhamnose unit can be crucial for the compound's bioactivity. Additionally, phenolic compounds, which are widespread in plant natural products, can be glycosylated with rhamnose, forming rhamnosides. frontiersin.org These modifications can alter the physicochemical properties and biological functions of the parent molecule. The study of these rhamnose-containing natural products is an active area of research for the discovery of new therapeutic agents. researchgate.net

Biological and Immunological Roles of D Rhamnopyranose Containing Glycoconjugates

Molecular Mechanisms of Immunological Recognition

Glycoconjugates featuring D-rhamnopyranose are pivotal in the dialogue between hosts and microbes. Their recognition by the host immune system is a complex process governed by precise molecular interactions, from defining antigenic epitopes to triggering innate immune signaling pathways.

Antigenic Properties and Epitope Recognition

This compound is a key component of antigenic structures on the surfaces of various pathogens, including bacteria and fungi, as well as on some tumor cells. nih.govcornell.edu These carbohydrate structures, known as epitopes, are recognized by the host's immune system, leading to an antibody response. oup.com The O-antigen of Gram-negative bacteria, which is the polysaccharide part of the lipopolysaccharide (LPS), is a major target for the protective humoral immune response and frequently contains rhamnose. researchgate.net

For instance, the O-polysaccharides of Pseudomonas aeruginosa are composed of repeating units of D-rhamnose. nih.gov Synthetic oligosaccharides that mimic the methyl rhamnan (B1165919) tip of the P. aeruginosa A-band polysaccharide have been shown to be effective antigens, recognized by specific monoclonal antibodies. acs.orgnih.gov Similarly, the O-antigen of Shigella flexneri serotype Y is a high-rhamnose polysaccharide that is a primary target for the immune system. pdbj.org The specific arrangement and linkages of rhamnose within these polysaccharides create unique epitopes that define the serotype and are the basis for serotype-specific antibody recognition. researchgate.net In the context of cancer immunotherapy, rhamnose is also explored as part of tumor-associated carbohydrate antigens (TACAs) in vaccine development. nih.gov

Table 1: Examples of this compound-Containing Antigenic Epitopes

Pathogen/Cell Type Glycoconjugate Structure Immunological Significance References
Pseudomonas aeruginosa A-band common polysaccharide antigen (CPA) Homopolymer of D-rhamnose, target for monoclonal antibodies. nih.gov frontiersin.org, nih.gov
Shigella flexneri O-antigen polysaccharide High-rhamnose heteropolymer, defines serotype-specific immune response. pdbj.org researchgate.net, pdbj.org
Listeria monocytogenes Teichoic acids Rhamnose substituents are crucial for determining O-antigenic specificities. psu.edu
Cancer Cells Tumor-Associated Carbohydrate Antigens (TACAs) Rhamnose-containing glycans can be targeted in cancer vaccine strategies. nih.gov

Interactions with Host Immune Components (e.g., Antibodies)

The immune system recognizes this compound-containing epitopes primarily through antibodies (immunoglobulins). Humans possess a natural repertoire of circulating antibodies, including IgG and IgM, that can bind to carbohydrate antigens. d-nb.inforesearchgate.netebi.ac.uk High-throughput glycan array screening of human sera has identified L-rhamnose as a significant antigen that binds to antibodies from a broad segment of the population. d-nb.info

The interaction between these antibodies and rhamnose-containing glycoconjugates is highly dependent on the presentation of the sugar. Multivalent presentation, where multiple rhamnose units are clustered together, dramatically enhances the binding affinity and efficiency, a phenomenon known as the "glycoside cluster effect". d-nb.inforesearchgate.net This principle has been exploited to develop synthetic antibody-recruiting molecules (ARMs). nih.gov These molecules consist of a module with clustered rhamnose residues to bind natural anti-rhamnose antibodies (specifically IgM) and a second module to target a specific cell type, such as a cancer cell. d-nb.inforesearchgate.netnih.gov This strategy promotes the formation of a ternary complex between the antibody, the ARM, and the target cell, flagging it for destruction by the immune system. d-nb.inforesearchgate.net

Research has demonstrated that tetravalent and hexadecavalent rhamnose clusters are significantly more effective at binding natural IgM antibodies than single rhamnose molecules. researchgate.net This highlights that the avidity gained from multiple low-affinity interactions is crucial for stable recognition by host immune components.

Role as Bacteriophage Receptors and in Host-Pathogen Interactions

Beyond their role as antigens for the host immune system, this compound-containing structures on bacterial surfaces serve as crucial recognition sites and receptors for bacteriophages (viruses that infect bacteria). frontiersin.org The O-antigen portion of LPS is a common bacteriophage receptor. frontiersin.org

For example, the D-rhamnose homopolymer (CPA) of Pseudomonas aeruginosa PAK is the receptor for phage A7. frontiersin.org The heteropolymeric O-antigen of the same bacterium, which also contains rhamnose, is implicated as the receptor for phage PIK. frontiersin.org In Listeria monocytogenes, the rhamnose substituents on the cell wall teichoic acids are the specific receptors for certain temperate bacteriophages. psu.edu Similarly, the tailspike protein of bacteriophage Sf6 specifically binds to and cleaves the rhamnose-rich O-antigen of Shigella flexneri as the initial step of infection. pdbj.org These interactions are highly specific and are a key determinant of a phage's host range. The presence and specific structure of these rhamnose-containing polysaccharides are thus central to the dynamics of host-pathogen interactions and the co-evolution of bacteria and their viral predators. semanticscholar.orgaensiweb.com

Table 2: this compound-Containing Structures as Bacteriophage Receptors

Bacterium Rhamnose-Containing Structure Bacteriophage Reference
Pseudomonas aeruginosa Common Polysaccharide Antigen (CPA), a D-Rha homopolymer Phage A7 frontiersin.org
Pseudomonas aeruginosa O-specific antigen (OSA), a heteropolymer with L-Rha Phage K8 frontiersin.org
Listeria monocytogenes Teichoic acids with rhamnose substituents Temperate Listeria phages psu.edu
Shigella flexneri Serotype Y O-antigen polysaccharide Phage Sf6 pdbj.org

Mechanisms of Immune Evasion Mediated by this compound-Containing Structures

While rhamnose glycans can be targets for the immune system, pathogens have also evolved ways to use these surface structures to evade immune detection and clearance. nih.gov The dense layer of polysaccharides on a bacterial surface, often rich in rhamnose, can physically shield other surface molecules from immune components.

Furthermore, the specific structure of these polysaccharides can modulate pathogenic mechanisms. In Shigella flexneri, the structure of the O-antigen polysaccharide influences the function of the type-3 protein secretion system (T3SS). researchgate.net The T3SS is a needle-like apparatus used to inject effector proteins into host cells, a critical step for invading cells and subverting the innate immune response. researchgate.net Variations in the O-antigen structure, including glycosyl modifications to the rhamnose-containing backbone, can alter the polysaccharide's conformation, thereby affecting the efficiency of the T3SS and aiding immune evasion. researchgate.net

Viruses also employ various strategies to evade the host immune system, such as interfering with interferon signaling or the complement system. icgeb.orgnih.gov While direct modulation of these pathways by rhamnose itself is not fully established, some pathogen-derived molecules that interact with these systems contain rhamnose. For instance, a 3'-O-Methylellagic acid 4-O-β-D-rhamnopyranoside was identified in an extract that showed a cytotoxic effect, and other research has suggested that the Dengue virus NS1 protein may interact with complement regulators as an evasion mechanism. icgeb.org

Structure-Activity Relationships in Bioactive Glycoconjugates Featuring this compound

Analysis of naturally occurring and synthetic rhamnosides has revealed that the rhamnose moiety itself is often a key determinant of bioactivity. For example, in a study of ellagic acid glycosides, the rhamnose derivative exhibited significant anti-biofilm activity against pathogenic bacteria, whereas the corresponding mannose and xylose derivatives were inactive. frontiersin.org This indicates a specific requirement for the rhamnose sugar in mediating this effect.

Furthermore, the acylation of the rhamnose sugar is a critical factor for many biological activities, including cytotoxic and antimicrobial effects. researchgate.netresearchgate.net For diosgenyl glycosides (a class of saponins), the carbohydrate portion is considered a key pharmacophore for their anti-cancer properties. mdpi.com Similarly, for resin glycosides, which are potent cytotoxic agents and inhibitors of the Sec61 protein translocation channel, structural variations in the rhamnose-containing oligosaccharide chain directly impact their bioactivity. frontiersin.org The esterification of the rhamnose moiety in natural products is often essential for high-affinity binding and selectivity. researchgate.net Synthetic studies involving the selective placement of different acyl groups (e.g., octanoyl, palmitoyl, chlorobenzoyl) at various positions on a methyl α-L-rhamnopyranoside core have been conducted to create novel derivatives with enhanced antimicrobial functionality. semanticscholar.orgaensiweb.comresearchgate.net

Table 3: Structure-Activity Relationships of Bioactive this compound Glycoconjugates

Core Structure Modification Resulting Bioactivity Key SAR Finding References
Ellagic Acid Glycosylation with This compound vs. D-mannopyranose or D-xylopyranose Anti-biofilm and antimicrobial activity Rhamnose moiety is essential for activity; mannose and xylose derivatives are inactive. frontiersin.org
Methyl α-L-rhamnopyranoside Esterification with fatty acyl chains (e.g., palmitoyl, decanoyl) Antimicrobial functionality Acylation of the rhamnose core enhances biological importance and activity. semanticscholar.org, researchgate.net
Diosgenin (Saponin) Glycosylation with various sugars including α-L-rhamnopyranose Anti-cancer activity The sugar portion of the saponin (B1150181) is a key pharmacophore for its activity. mdpi.com
Resin Glycoside (e.g., Ipomoeassin F) Variation in the rhamnose-containing oligosaccharide chain and acylation pattern Cytotoxicity, inhibition of Sec61 protein translocation The specific structure of the oligosaccharide and its acylation are critical for potent bioactivity. frontiersin.org
Kaempferol Glycosylation with α-L-rhamnopyranoside Hepatoprotective effects The rhamnopyranoside moiety is part of a structure that protects against liver failure in mouse models. begellhouse.com

Analytical Methodologies for D Rhamnopyranose and Its Derivatives

Chromatographic Techniques for Isolation and Analysis (e.g., HPLC, GC, Column Chromatography)

Chromatography is a fundamental tool for the separation and purification of D-rhamnopyranose from complex mixtures, such as polysaccharide hydrolysates. The choice of technique depends on the specific analytical goal, whether it is quantification, isolation, or preliminary characterization.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the quantification of rhamnose. nih.gov Methods have been developed for the simultaneous measurement of rhamnose and other sugars in biological fluids like urine, often using an amine-modified silica column with refractive index (RI) detection. nih.gov Pre-column derivatization, for instance with 1-phenyl-3-methyl-5-pyrazolone (PMP), can enhance detection sensitivity, typically using UV detection. nih.govescholarship.org Separation is often achieved on a C18 reversed-phase column with a mobile phase gradient of phosphate-buffered saline and acetonitrile. nih.gov

Gas Chromatography (GC) is highly effective for the analysis of volatile derivatives of rhamnose. Sugars are not naturally volatile, so a derivatization step is necessary. restek.com Common derivatives include alditol acetates or trimethylsilyl (TMS) derivatives. nih.govnih.gov GC analysis of alditol acetates derived from rhamnose-containing glycans allows for the quantification of the monosaccharide composition. researchgate.netnih.gov The separation is typically performed on capillary columns, such as an HP-5, and coupled with a flame ionization detector (FID) or a mass spectrometer. nih.govnist.gov

Column Chromatography serves as a primary method for the purification and isolation of this compound and its-containing oligosaccharides on a preparative scale. orgchemboulder.com Techniques such as hydrophobic interaction chromatography (HIC) and gel-permeation chromatography (e.g., using Sephadex resins) are used to separate monosaccharides from hydrolyzed lipopolysaccharides or to purify oligosaccharides obtained from the partial hydrolysis of rhamnans. nih.govnih.gov

Table 1: Examples of Chromatographic Conditions for this compound Analysis

Technique Column Mobile Phase/Carrier Gas Derivatization Detector Application Reference
HPLC Amine-modified silica Acetonitrile/Water None Refractive Index (RI) Quantification in urine nih.gov
HPLC C18 reverse-phase (250 mm x 4.6 mm) 0.1 M phosphate (B84403) buffer (pH 6.7) / Acetonitrile 1-phenyl-3-methyl-5-pyrazolone (PMP) UV (250 nm) Quantification of monosaccharides nih.gov
GC Capillary (e.g., HP-5) Helium Alditol Acetates Flame Ionization (FID) / Mass Spectrometry (MS) Monosaccharide composition analysis nih.govresearchgate.net
GC Capillary (e.g., HP-5) Helium Trimethylsilyl (TMS) Mass Spectrometry (MS) Identification of rhamnose enantiomers nih.govnist.gov
Column Sephadex-LH 20 Not specified None Fraction collection Purification of D-rhamnose nih.gov
Column Diethylaminoethyl-Sephadex A25 Not specified None Fraction collection Purification of rhamnose-containing polysaccharide nih.gov

Mass Spectrometry (MS) for Linkage and Structural Elucidation

Mass spectrometry is an indispensable tool for determining the structure of carbohydrates, providing information on molecular weight, monosaccharide sequence, and glycosidic linkage positions. nih.gov Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used because they generate intact molecular ions with minimal fragmentation. nih.gov

Tandem mass spectrometry (MS/MS) is particularly powerful for structural elucidation. youtube.com By inducing fragmentation of a selected precursor ion through collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. nih.govyoutube.com The resulting product ion spectrum contains information about the glycosidic linkages (cross-ring cleavages) and the sequence of monosaccharides (glycosidic bond cleavages). nih.govnih.gov For instance, negative-ion ESI-MS/MS has been used to determine the sequence of sulfated rhamno-oligosaccharides by analyzing the glycosidic cleavage fragmentation patterns. nih.gov Combining liquid chromatography with mass spectrometry (LC-MS) allows for the analysis of complex mixtures of rhamnose-containing oligosaccharides and glycopeptides. nih.govnih.gov

Methylation analysis is a classic and robust method for determining the glycosidic linkage patterns in polysaccharides and oligosaccharides. The procedure involves several key steps:

Permethylation: All free hydroxyl groups on the carbohydrate are converted to methyl ethers.

Hydrolysis: The permethylated polysaccharide is hydrolyzed to release the partially methylated monosaccharides.

Reduction: The aldehyde group of each monosaccharide is reduced to a primary alcohol, forming partially O-methylated alditols.

Acetylation: The newly formed hydroxyl groups (at the positions of the original glycosidic linkages) are acetylated.

The resulting partially O-methylated alditol acetates (PMAAs) are volatile and can be readily analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net The separation by GC is based on the specific pattern of methylation and acetylation. The subsequent mass spectrometric analysis provides a distinct fragmentation pattern for each PMAA. researchgate.net The fragmentation occurs preferentially between carbons bearing a methyl ether and those bearing an acetyl ester. This predictable cleavage allows for the unambiguous identification of the original linkage positions of the this compound residues within the polymer. researchgate.netnih.gov For example, the identification of 1,3,5-tri-O-acetyl-2,4-di-O-methyl-rhamnitol would indicate a rhamnose residue that was linked through its 3-position in the original polysaccharide.

Chemical Degradation Techniques (e.g., Smith Degradation, Hydrolysis)

Controlled chemical degradation is used to break down complex rhamnose-containing polysaccharides into smaller, more easily analyzable fragments.

Hydrolysis is a fundamental technique used to cleave glycosidic bonds and release constituent monosaccharides. celignis.com Acid hydrolysis, typically using acids like trifluoroacetic acid (TFA), sulfuric acid (H₂SO₄), or hydrochloric acid (HCl), is commonly employed to break down polysaccharides for monosaccharide composition analysis. nih.govthaiscience.info The conditions (acid concentration, temperature, time) must be carefully controlled to ensure complete cleavage without significant degradation of the released sugars. celignis.comthaiscience.info Mild acid hydrolysis can be used to selectively cleave more labile linkages, allowing for the isolation of larger oligosaccharide fragments which can provide information about the repeating units of a polysaccharide. nih.gov

Smith Degradation is a specific, multi-step chemical degradation procedure that provides valuable structural information about polysaccharides. stenutz.eu The process involves three sequential reactions:

Periodate Oxidation: The polysaccharide is treated with sodium periodate (NaIO₄), which specifically cleaves the carbon-carbon bond of vicinal diols (adjacent hydroxyl groups), converting them into dialdehydes. Sugar residues that are linked in a way that does not leave them with vicinal diols, or whose hydroxyl groups are substituted, will resist oxidation. stenutz.eucdnsciencepub.com

Borohydride Reduction: The resulting polyaldehyde is reduced with sodium borohydride (NaBH₄), which converts the aldehyde groups into primary alcohols, forming a stable polyalcohol. nih.gov

Mild Acid Hydrolysis: The acyclic acetal (B89532) linkages in the polyalcohol, which were formed from the oxidized sugar residues, are much more susceptible to acid hydrolysis than the intact glycosidic bonds of the unoxidized residues. Mild acid hydrolysis selectively cleaves these linkages, releasing the degradation products. stenutz.eucdnsciencepub.com

The analysis of the products—which can include glycerol, other polyols, and glycosides of intact sugar residues—reveals which residues were susceptible to periodate oxidation and thus provides information about their linkage positions. cdnsciencepub.comresearchgate.net For example, a rhamnose residue linked at the 3-position in a →2)-α-D-Rhap-(1→3)-α-D-Rhap-(1→ structure would survive the Smith degradation, while the 2-linked residue would be cleaved. cdnsciencepub.com

Future Research Directions in D Rhamnopyranose Chemistry and Glycobiology

Advancements in Stereoselective Synthesis Methodologies

The controlled, stereoselective synthesis of D-rhamnopyranosides remains a significant challenge in carbohydrate chemistry, primarily due to the difficulty in controlling the formation of the 1,2-cis or 1,2-trans glycosidic linkage. mdpi.comresearchgate.net Achieving high stereoselectivity is crucial for the synthesis of complex oligosaccharides and glycoconjugates needed for biological studies. Future research will focus on developing more efficient and versatile glycosylation methodologies.

Key areas for advancement include:

Novel Catalyst Development: The exploration of new catalysts is a primary frontier. For instance, bis-thiourea catalysts have shown promise in activating glycosyl diphenyl phosphate (B84403) donors for highly stereoselective reactions. nih.govfrontiersin.org Further development of tailored catalysts, including those based on gold or other transition metals, could provide greater control over the anomeric outcome. frontiersin.org

Conformationally Constrained Donors: The use of cyclic protecting groups to constrain the conformation of the glycosyl donor is a powerful strategy for directing cis-glycosylation. mdpi.com Research into new, rigid protecting group frameworks will likely lead to improved selectivity. Methodologies utilizing ZnI₂-mediated activation of donors with constrained groups like 8-membered 3,5-O-xylylene have proven effective for synthesizing challenging linkages, including β-L-rhamnosides. mdpi.com

Neighboring Group Participation: While C-2 acyl neighboring group participation is a well-established method for forming 1,2-trans glycosides, the influence of more remote participating groups is less understood. researchgate.netresearchgate.net Future work will involve a deeper investigation into the effects of C-3 and C-4 acyl groups on glycosylation stereochemistry, which could unlock new pathways to either α or β-rhamnosides. researchgate.net For example, the use of a 2-quinolinecarbonyl group at the C-3 position has been shown to direct the synthesis of β-L-rhamnopyranosides. researchgate.net

Table 1: Selected Stereoselective Synthesis Methodologies for Rhamnopyranosides

Methodology Glycosyl Donor Type Key Reagents/Catalysts Stereochemical Outcome Reference
Catalytic Activation Glycosyl diphenyl phosphate Bis-thiourea catalyst High β-selectivity nih.govfrontiersin.org
Constrained Donor Glycosylation Thioglycoside with 3,5-O-xylylene group ZnI₂ High cis-selectivity (β-L-rhamnoside) mdpi.com
Remote Neighboring Group Participation Thioglycoside with 3-O-acyl group NIS/TfOH High α-selectivity researchgate.net
One-Pot Thio-glycoside Synthesis Glycosyl bromides Na₂S·9H₂O, CS₂ Exclusive β-selectivity researchgate.net

Elucidation of Uncharacterized Biosynthetic Pathways and Enzymes

D-rhamnose is synthesized in bacteria as the nucleotide-activated sugar precursor, dTDP-D-rhamnose. nih.gov While the core pathway involving enzymes like RmlA, RmlB, RmlC, and RmlD is relatively well-characterized in some organisms, significant gaps remain in our understanding of the complete biosynthetic landscape. nih.govnih.gov

Future research directions will concentrate on:

Identification of Novel Glycosyltransferases (GTs): The enzymes responsible for transferring D-rhamnose from dTDP-D-rhamnose to acceptor molecules are often uncharacterized. nih.govnih.gov Genomic and proteomic approaches will be essential to identify and functionally annotate these GTs, such as the recently identified rhamnopyranosyltransferase A (RptA) in Corynebacterium glutamicum. nih.gov The discovery of these enzymes is critical for understanding how complex D-rhamnose-containing polysaccharides are assembled.

Characterization of Modifying Enzymes: Beyond the core transferases, many enzymes that modify rhamnosyl residues (e.g., methyltransferases, acetyltransferases) within a polysaccharide are unknown. nih.gov For example, the S-layer glycan of Geobacillus stearothermophilus contains 2-O-methylated rhamnose residues, but the specific enzyme for this modification requires further investigation. nih.gov

Understanding Substrate Transport: The mechanisms by which nucleotide-activated sugars and lipid-linked intermediates are transported across cellular membranes are poorly understood. Identifying the specific flippases and transporters involved in D-rhamnose glycan biosynthesis is a key area for future study. nih.gov

Biosynthesis in Giant Viruses: The discovery that giant viruses encode their own (nearly) autonomous glycosylation pathways has opened a new field of inquiry. acs.org These viruses possess unique enzymes for synthesizing activated sugars like UDP-β-L-rhamnose, and elucidating these viral pathways could reveal novel enzymatic mechanisms and functions. acs.org

Table 2: Key Enzymes in D-Rhamnose Biosynthesis and Incorporation

Enzyme Function Organism Example Reference
RmlA (Glucose-1-phosphate thymidylyltransferase) Catalyzes the first step in dTDP-rhamnose synthesis Mycobacterium tuberculosis nih.gov
RmlB, RmlC, RmlD Complete the synthesis of dTDP-rhamnose from dTDP-glucose Geobacillus stearothermophilus nih.gov
RptA (Rhamnopyranosyltransferase A) Transfers rhamnose to the cell wall arabinogalactan Corynebacterium glutamicum nih.gov
WsaC-WsaF Glycosyltransferases for S-layer glycan assembly Geobacillus stearothermophilus nih.gov
L780 (Viral 3,5-epimerase/4-reductase) Bifunctional enzyme in UDP-β-L-rhamnose synthesis Acanthamoeba polyphaga Mimivirus acs.org

Refinement of Structural Characterization Techniques for Complex Glycoconjugates

Areas for future development include:

Advanced NMR Spectroscopy: While NMR is the cornerstone of glycan structural analysis, new methods are needed to study low-abundance, highly-reactive intermediates and complex structures in solution. researchgate.netresearchgate.net Techniques like chemical exchange saturation transfer (CEST) NMR can detect transient species like dioxanium ions that are key to understanding glycosylation mechanisms. researchgate.net The development of automated NMR-based structure elucidation platforms, such as GRASS, which uses computational simulations to match experimental spectra, will also be crucial. oup.com

High-Resolution Mass Spectrometry (MS): MS, particularly when coupled with techniques like ion mobility and infrared ion spectroscopy, provides invaluable information on glycan composition and sequence. researchgate.net Future work will focus on improving fragmentation techniques to allow for unambiguous determination of linkage isomers and developing workflows to characterize elusive intermediates in the gas phase. researchgate.net

Improved Computational and Software Tools: There is a critical need for better software for the automated building and refinement of carbohydrate structures from crystallographic or cryo-EM data. whiterose.ac.uk Current tools are less developed than those for proteins, leading to potential errors in public databases. whiterose.ac.uk Creating more accurate restraint dictionaries and model-building algorithms specifically for complex carbohydrates is an ongoing priority. whiterose.ac.uk

Enzymatic Sequencing: The use of specific glycosidases and lyases that cleave at defined linkages is a powerful tool for structural analysis. nih.govresearchgate.net Discovering and characterizing new enzymes with high specificity for different rhamnosidic linkages will enhance our ability to deconstruct and sequence complex glycans. nih.gov

Table 3: Techniques for Structural Characterization of D-Rhamnopyranose Glycoconjugates

Technique Application Future Direction Reference
NMR Spectroscopy (CEST, EXSY) Characterization of reactive glycosylation intermediates; Determining linkage and anomeric configuration. Increased use for studying low-abundance species and solution-phase dynamics. researchgate.net
Automated NMR (e.g., GRASS) High-throughput structure elucidation of oligosaccharides. Integration of more complex structural constraints and faster simulation methods. oup.com
X-ray Crystallography & Cryo-EM Determining 3D structures of glycans and glycan-protein complexes. Development of improved refinement software and restraint dictionaries for carbohydrates. whiterose.ac.uk
Infrared Ion Spectroscopy Gas-phase structural analysis of glycosylation intermediates. Combination with quantum-chemical calculations for precise structural assignment. researchgate.net
Enzymatic Digestion Sequencing of polysaccharides by specific cleavage. Discovery of new rhamnosidases and lyases with novel specificities. nih.govresearchgate.net

Deeper Understanding of this compound's Role in Specific Molecular Recognition Events

This compound residues are often key components of epitopes recognized by the immune system, lectins, and microbial enzymes. ebi.ac.uknih.gov A more profound understanding of these molecular recognition events at an atomic level is essential for fields ranging from infectious disease to materials science.

Future research will focus on:

Lectin-Carbohydrate Interactions: Lectin-like bacteriocins from Pseudomonas species use D-rhamnose-containing lipopolysaccharides as cellular receptors to mediate their killing activity. ebi.ac.uk Further structural and biophysical analyses are needed to detail these interactions, which could pave the way for new antimicrobial strategies.

Enzyme-Substrate Recognition: Elucidating how enzymes like rhamnogalacturonan lyases recognize and cleave specific linkages within complex pectin (B1162225) structures is crucial for both understanding plant cell wall degradation and for biotechnological applications. researchgate.netnih.gov Structural studies of these enzymes in complex with their substrates will reveal the determinants of their specificity. nih.gov

Glycan-Antibody Interactions: The D-rhamnose-containing O-polysaccharides of pathogenic bacteria are often major antigens. A deeper understanding of how antibodies recognize these structures is vital for the rational design of carbohydrate-based vaccines and diagnostics.

Probing Interactions with Advanced Methods: Ligand-based NMR techniques, such as Saturation Transfer Difference (STD) NMR and transfer Nuclear Overhauser Effect (trNOE), are powerful for studying the transient interactions between carbohydrate ligands and their protein receptors in solution. researchgate.net The continued application and refinement of these methods will provide detailed maps of the binding epitopes and conformational changes that occur upon binding. researchgate.net

Table 4: Examples of Molecular Recognition Involving this compound

Interacting Molecule This compound-Containing Ligand Biological Context Significance Reference
Pyocin L1 (Bacteriocin) Lipopolysaccharide (LPS) Bacterial warfare (Pseudomonas aeruginosa) Target for novel antimicrobials. ebi.ac.uk
Rhamnogalacturonan Lyase Rhamnogalacturonan-I (Pectin) Plant cell wall degradation Understanding microbial pathogenesis and biofuel production. nih.gov
L-Rhamnose Isomerase L-Rhamnopyranose Substrate binding and catalysis Elucidating enzyme mechanisms for industrial applications. researchgate.net
GH145 α-rhamnosidase Gum Arabic Polysaccharide degradation Tool for elucidating complex glycan structures. nih.gov

Q & A

Q. Table 1: Common Analytical Techniques for this compound Characterization

TechniqueKey ParametersApplication Example
¹H NMRAnomeric proton coupling constants (J)Distinguishing α vs. β anomers
X-rayBond angles, torsion anglesConfirming chair vs. boat conformations
HPLC-MSRetention time, m/z valuesPurity assessment and isomer separation

Advanced Research Question: How can researchers resolve contradictions in reported biological roles of this compound, such as its immunomodulatory vs. pro-inflammatory effects?

Methodological Answer:
Contradictory findings often arise from variability in experimental models or contextual factors (e.g., concentration, glycosidic linkages). To address this:

Systematic Review Frameworks : Conduct a meta-analysis using PRISMA guidelines to compare studies by organism (e.g., mammalian vs. bacterial systems), dose, and structural derivatives .

Mechanistic Studies :

  • Use genetic knockout models to isolate this compound-specific pathways (e.g., TLR4/NF-κB signaling).
  • Apply isotopic labeling (e.g., ¹³C-glucose tracing) to track metabolic incorporation into glycoconjugates .

Dose-Response Curves : Quantify threshold effects using in vitro assays (e.g., ELISA for cytokine profiling) to identify concentration-dependent dual roles .

Key Consideration: Discrepancies may reflect ligand-receptor promiscuity or assay sensitivity limits. Transparent reporting of negative results is critical .

Basic Research Question: What are the best practices for ensuring reproducibility in this compound synthesis protocols?

Methodological Answer:
Reproducibility requires:

  • Standardized Reaction Conditions : Document pH, temperature, and solvent purity (e.g., anhydrous DMF for glycosylation).
  • Quality Control (QC) Metrics :
    • Monitor reaction progress via TLC/RP-HPLC.
    • Validate intermediates using IR spectroscopy (e.g., OH stretch at 3200–3600 cm⁻¹) .
  • Open Data Sharing : Publish raw NMR/MS spectra and crystallographic data (CIF files) in repositories like Zenodo or CSD .

Advanced Research Question: How can computational modeling enhance the prediction of this compound interactions with enzymatic targets (e.g., glycosyltransferases)?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model conformational flexibility of the pyranose ring in aqueous vs. hydrophobic environments .
  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., rhamnosyltransferases). Key parameters include:
    • Grid Box Size : Cover active-site residues (e.g., Asp/Glu for catalysis).
    • Scoring Functions : Compare MM/GBSA vs. docking scores .
  • Machine Learning : Train models on existing kinetic data (kcat/Km) to predict novel substrate specificity .

Q. Table 2: Computational Tools for this compound Studies

ToolApplicationOutput Metrics
GROMACSMD simulations of solvated structuresFree energy landscapes, RMSD values
Schrödinger SuiteDocking and binding affinity predictionGlide scores, hydrogen bond networks
QM/MMTransition state analysisActivation energies, reaction mechanisms

Advanced Research Question: What strategies are effective for analyzing conflicting NMR data on this compound conformation in solution?

Methodological Answer:
Conflicts often arise from solvent effects or dynamic equilibria. Mitigation strategies include:

Variable Temperature NMR : Detect conformational shifts via temperature-dependent ¹³C signal splitting .

NOESY/ROESY Experiments : Identify through-space correlations to distinguish chair (³JH4,H5 ~9–10 Hz) vs. twist-boat conformers .

Comparative Analysis : Cross-validate with vibrational spectroscopy (e.g., Raman bands at 450–550 cm⁻¹ for ring puckering) .

Note: Report solvent dielectric constants and ion concentrations, as these influence ring dynamics .

Basic Research Question: How should researchers design experiments to investigate the metabolic fate of this compound in bacterial vs. eukaryotic systems?

Methodological Answer:

  • Isotopic Tracing : Feed ¹³C-labeled this compound to cultures and track incorporation into cell wall polysaccharides (e.g., LC-MS/MS for peptidoglycan analysis) .
  • Enzyme Assays : Measure kinetic parameters (Km, Vmax) of key enzymes (e.g., Rhamnose isomerase) using spectrophotometric methods (e.g., NADH-coupled assays) .
  • Gene Expression Profiling : Use RNA-seq to identify upregulated pathways (e.g., LPS biosynthesis genes in Pseudomonas) .

Ethical Consideration: For eukaryotic studies, ensure compliance with institutional biosafety protocols for handling recombinant glycans .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.